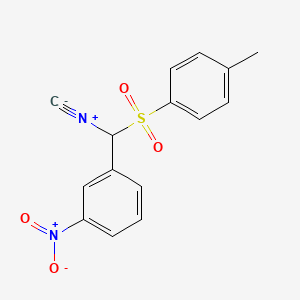

1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-11-6-8-14(9-7-11)22(20,21)15(16-2)12-4-3-5-13(10-12)17(18)19/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVLATNYQZFZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378050 | |

| Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029104-25-3 | |

| Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the synthetic methodology, underlying mechanisms, and practical considerations for the preparation of this and similar α-substituted tosylmethyl isocyanide (TosMIC) reagents.

Introduction: The Significance of α-Substituted Tosylmethyl Isocyanides

Tosylmethyl isocyanide (TosMIC) and its derivatives are exceptionally valuable reagents in modern organic chemistry.[1][2] The unique combination of an isocyano group, a tosyl (p-toluenesulfonyl) group, and an acidic α-carbon atom imparts a rich and multifaceted reactivity to these molecules.[1][3] This trifecta of functional groups allows TosMIC and its analogs to participate in a wide array of chemical transformations, most notably the Van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.[4]

The introduction of substituents at the α-carbon, as in the case of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, further expands the synthetic utility of this class of compounds. The nitroaromatic moiety, in particular, serves as a key functional handle for a variety of downstream transformations, including reduction to an amine, nucleophilic aromatic substitution, and cross-coupling reactions. Consequently, 1-(Isocyano(tosyl)methyl)-3-nitrobenzene is a valuable intermediate for the construction of complex heterocyclic systems and other molecular architectures of interest in medicinal chemistry and materials science.

This guide will detail a robust and well-established two-step synthetic sequence for the preparation of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, commencing from readily available starting materials. The causality behind the experimental choices and the self-validating nature of the described protocols will be emphasized throughout.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene is most effectively achieved through a two-step process:

-

Formation of the Formamide Intermediate: The reaction of 3-nitrobenzaldehyde with formamide and p-toluenesulfinic acid to yield N-((3-nitrophenyl)(tosyl)methyl)formamide.

-

Dehydration to the Isocyanide: The subsequent dehydration of the formamide intermediate to afford the target compound, 1-(Isocyano(tosyl)methyl)-3-nitrobenzene.

This strategy is predicated on the well-documented procedures for the synthesis of other α-substituted TosMIC reagents, such as α-tosylbenzyl isocyanide.[5] The presence of the electron-withdrawing nitro group on the aromatic ring does not adversely affect this reaction sequence.

Experimental Protocols

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Hazards |

| 3-Nitrobenzaldehyde | 151.12 | 1.487 | 290 | 58 | Irritant |

| Formamide | 45.04 | 1.133 | 210 | 2.5 | Teratogen, Irritant |

| p-Toluenesulfinic acid sodium salt | 178.18 | - | - | >300 | Irritant |

| Hydrochloric acid (conc.) | 36.46 | 1.18 | - | - | Corrosive |

| Chlorotrimethylsilane | 108.64 | 0.856 | 57 | -70 | Flammable, Corrosive |

| Toluene | 92.14 | 0.865 | 111 | -95 | Flammable, Toxic |

| Acetonitrile | 41.05 | 0.786 | 82 | -45 | Flammable, Toxic |

| Phosphorus oxychloride | 153.33 | 1.645 | 106 | 1 | Corrosive, Toxic |

| Triethylamine | 101.19 | 0.726 | 90 | -115 | Flammable, Corrosive |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 | -108 | Flammable, Irritant |

| Ethyl acetate | 88.11 | 0.902 | 77 | -84 | Flammable, Irritant |

Step 1: Synthesis of N-((3-nitrophenyl)(tosyl)methyl)formamide

This procedure is adapted from the synthesis of N-(α-tosylbenzyl)formamide.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of the formamide intermediate.

Procedure:

-

Preparation of p-Toluenesulfinic acid: In a suitable flask, dissolve p-toluenesulfinic acid sodium salt (1.0 eq) in water. Add an equal volume of a suitable organic solvent like tert-butyl methyl ether (TBME). Slowly add concentrated hydrochloric acid (1.0 eq) with stirring. Separate the organic layer, and concentrate it to obtain p-toluenesulfinic acid as a white solid after precipitation with a non-polar solvent like heptane. Dry the solid under vacuum.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, charge acetonitrile and toluene (1:1 v/v).

-

Addition of Reactants: Add 3-nitrobenzaldehyde (1.0 eq), formamide (2.5 eq), and chlorotrimethylsilane (1.1 eq) to the solvent mixture.

-

Heating: Heat the solution to 50°C and stir for 4-5 hours.

-

Addition of p-Toluenesulfinic acid: Add the previously prepared p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add TBME and stir for 5 minutes. Add water to precipitate the product.

-

Isolation: Cool the mixture to 0°C and hold for 1 hour. Collect the precipitated white solid by filtration using a Büchner funnel. Wash the solid with TBME and dry in a vacuum oven at 60°C. The resulting N-((3-nitrophenyl)(tosyl)methyl)formamide is typically used in the next step without further purification.

Step 2: Dehydration to 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

This procedure is adapted from the dehydration of N-(α-tosylbenzyl)formamide.[5]

Workflow Diagram:

Sources

Methodological & Application

Van Leusen reaction with 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Technical Application Note: Van Leusen Azole Synthesis using 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Executive Summary

This application note details the utilization of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (CAS: 1029104-25-3), a specialized

The 3-nitro group serves as a critical synthetic handle, allowing for downstream functionalization (e.g., reduction to aniline for amide coupling) in medicinal chemistry campaigns targeting kinases or GPCRs. This guide covers reagent preparation, reaction mechanisms, validated protocols, and troubleshooting strategies.

Reagent Profile & Properties

| Property | Description |

| Chemical Name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene |

| Structure | |

| CAS Number | 1029104-25-3 |

| Molecular Weight | 316.33 g/mol |

| Role | C1-N1 Synthon (Dipole equivalent) |

| Acidity ( | Estimated <12 (Enhanced by Sulfonyl + Nitroaryl EWG) |

| Stability | Moisture sensitive; Store at 2-8°C under Argon. |

Key Reactivity Insight: The presence of the electron-withdrawing 3-nitrophenyl group on the

Mechanistic Pathway & Regiochemistry

Understanding the mechanism is vital for controlling diastereoselectivity (in oxazoline intermediates) and ensuring aromatization to the oxazole.

The Pathway:

-

Deprotonation: Base abstracts the acidic

-proton to form a carbanion. -

Aldol-Type Addition: The carbanion attacks the carbonyl carbon of the aldehyde (or imine).

-

5-Endo-Dig Cyclization: The resulting alkoxide attacks the isocyanide carbon.

-

Elimination: The tosyl group is eliminated as

(sulfinate), driving aromatization.

Regiochemical Outcome:

-

C4 Position: Derived from the Reagent (bears the 3-nitrophenyl group).

-

C5 Position: Derived from the Aldehyde/Imine electrophile.

Figure 1: Mechanistic pathway for the synthesis of 4,5-disubstituted oxazoles.[1][2] The 3-nitrophenyl group remains attached to the carbon originating from the isocyanide reagent, ultimately residing at the C4 position.

Experimental Protocols

Protocol A: Preparation of the Reagent (In-House Synthesis)

If the reagent is not sourced commercially, it can be synthesized via a 2-step protocol adapted from Sisko et al.

Step 1: Formamide Formation

-

Charge a flask with 3-nitrobenzaldehyde (1.0 eq), Formamide (2.5 eq), and Acetonitrile/Toluene (1:1 v/v).

-

Add TMSCl (1.1 eq) and heat to 50°C for 4 hours.

-

Add p-Toluenesulfinic acid (1.5 eq) and heat for an additional 4 hours.

-

Workup: Cool, add TBME and water. The product, N-(alpha-tosyl-3-nitrobenzyl)formamide, often precipitates. Filter and wash with TBME.

Step 2: Dehydration to Isocyanide

-

Suspend the formamide (1.0 eq) in dry THF (0.2 M).

-

Cool to -5°C. Add Phosphorus Oxychloride (

) (1.1 eq). -

Dropwise add Triethylamine (

) (5.0 eq) maintaining temp < 0°C. -

Stir for 1 hour. Quench with saturated

. -

Purification: Extract with EtOAc. Recrystallize from EtOH or perform rapid column chromatography (neutral alumina). Note: Silica gel can degrade isocyanides.

Protocol B: Synthesis of 4-(3-Nitrophenyl)-5-aryl Oxazoles

Target: Library generation of kinase inhibitor scaffolds.

Materials:

-

Reagent: 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (1.0 eq)

-

Electrophile: Aryl Aldehyde (1.1 eq)

-

Base:

(2.0 eq) -

Solvent: Methanol (MeOH) or DME/MeOH (2:1)

Procedure:

-

Setup: In a reaction vial, dissolve the Aldehyde (0.5 mmol) and Reagent (158 mg, 0.5 mmol) in MeOH (3 mL).

-

Addition: Add

(138 mg, 1.0 mmol) in one portion. -

Reaction: Stir vigorously at reflux (65°C) for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the isocyanide spot (usually high

) and the appearance of a fluorescent oxazole spot.

-

-

Workup:

-

Evaporate MeOH under reduced pressure.

-

Partition residue between water and EtOAc.

-

Wash organic layer with brine, dry over

.

-

-

Purification: Most products crystallize upon trituration with diethyl ether. If oil persists, flash chromatography (Silica, 0-30% EtOAc in Hexane).

Protocol C: Synthesis of 4-(3-Nitrophenyl)imidazoles

Target: Nitrogen-rich heterocycles for solubility improvement.

Procedure:

-

Imine Formation (In-situ): Mix Aldehyde (1.0 eq) and Primary Amine (

, 1.0 eq) in MeOH with -

Cycloaddition: Add Reagent (1.0 eq) and

(2.0 eq) to the filtrate. -

Reaction: Heat to reflux for 4–6 hours.

-

Note: Imidazole formation is generally slower than oxazole formation. If conversion is low, switch solvent to DMF and use t-BuOK (1.0 eq) at 0°C

RT.

Optimization & Troubleshooting

The electron-deficient nature of the 3-nitrophenyl ring alters the standard Van Leusen reactivity profile.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Reagent decomposition (hydrolysis) | Ensure MeOH is dry. Use molecular sieves. Switch to DME/t-BuOK system. |

| No Reaction | Aldehyde is electron-rich (unreactive) | Increase temp to 80°C (sealed tube). Add Lewis Acid catalyst (e.g., |

| Side Products | Oxazoline isolation (incomplete elimination) | The intermediate oxazoline is stable. Increase reaction time or add stronger base (KOH) to force elimination of TsH. |

| Impurity | 3-Nitrobenzaldehyde formation | Hydrolysis of the isocyanide reagent. Check solvent water content. |

Workflow Visualization

This diagram illustrates the parallel synthesis workflow for creating a library of 4-(3-nitrophenyl)oxazoles.

Figure 2: High-throughput parallel synthesis workflow for oxazole library generation.

Safety & Handling

-

Isocyanide Odor: While sulfonylmethyl isocyanides are less volatile/odorous than alkyl isocyanides, they still possess a distinct smell. Handle only in a fume hood.

-

Cyanide Metabolism: Isocyanides can be metabolized to cyanide in vivo. Wear double nitrile gloves.

-

Nitro Compounds: The 3-nitro group adds energetic potential. Do not heat the neat solid >100°C.

-

Waste Disposal: Treat aqueous waste with bleach (hypochlorite) to oxidize residual isocyanide to isocyanate/amine before disposal.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[4] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118 (1977). Link

-

Sisko, J., et al. "

-Tosylbenzyl Isocyanide." Organic Syntheses, 77, 198 (2000).[3] (Detailed synthesis of the phenyl analog, applicable to the 3-nitro derivative). Link -

Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[5][6] Tetrahedron Letters, 40(30), 5637-5638 (1999).[6] Link

-

Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." (Comprehensive mechanism and scope review). Link

-

BLDpharm. "Product Datasheet: 1-(Isocyano(tosyl)methyl)-3-nitrobenzene." (Physical properties and safety data). Link

Sources

- 1. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

Functionalization of the nitro group on 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Executive Summary

This guide details the chemoselective functionalization of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (referred to herein as Nitro-TosMIC-Ar ). This molecule represents a high-value "chimeric" intermediate, combining the versatile reactivity of Van Leusen reagents (TosMIC) with a nitro-aromatic core.

The Challenge: The primary difficulty in functionalizing this molecule lies in the mutual incompatibility of its functional groups. The isocyanide moiety is acid-labile (hydrolyzing to formamide) and heat-sensitive, while the sulfonyl group activates the

The Solution: This protocol establishes a neutral-media reduction strategy using Zinc/Ammonium Chloride (

Chemical Architecture & Stability Map

Before initiating experimentation, researchers must understand the "Stability Triangle" of Nitro-TosMIC-Ar. The molecule contains three reactive centers that dictate the allowable reaction conditions.

Figure 1: Stability Map indicating the operational window for functionalization. The protocol must remain within the neutral pH window to preserve the TosMIC tail.

Protocol: Chemoselective Nitro Reduction

Objective: Selective reduction of the nitro group to an amino group (aniline) while preserving the isocyanide and tosyl moieties. Methodology: Zinc-Ammonium Chloride Reduction in Aqueous Ethanol.[1]

Rationale

The

Reagents & Equipment

| Reagent | Specification | Role |

| Substrate | Nitro-TosMIC-Ar (1.0 equiv) | Starting Material |

| Zinc Dust | Activated*, <10 micron (5.0 equiv) | Electron Source |

| Ammonium Chloride | Solid, ACS Grade (10.0 equiv) | Proton Source / Buffer |

| Solvent System | Ethanol/Water (3:1 v/v) | Reaction Medium |

| Ethyl Acetate | HPLC Grade | Extraction Solvent |

-

Note: Activate Zinc dust by washing with dilute HCl, then water, then ethanol, and drying under vacuum if the bottle is old. Oxidized zinc surfaces drastically reduce yield.

Step-by-Step Procedure

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Nitro-TosMIC-Ar in 15 mL of Ethanol .

-

Add 5 mL of Water . The solution may become cloudy; this is acceptable.

Step 2: Buffer Addition

-

Add 10.0 mmol (535 mg) of Ammonium Chloride (

) to the solution. -

Stir vigorously at room temperature (25°C) for 5 minutes.

Step 3: Reduction Initiation

-

Cool the mixture to 0°C using an ice bath (exotherm control).

-

Add 5.0 mmol (327 mg) of Activated Zinc Dust portion-wise over 10 minutes.

-

Critical: Do not dump all Zinc at once. The reaction is exothermic.

-

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir vigorously for 1 to 3 hours . Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Endpoint: Disappearance of the starting material spot and appearance of a lower Rf fluorescent spot (amine).

-

Step 4: Workup (Emulsion Management)

-

Filter the reaction mixture through a Celite pad to remove Zinc oxide/salts. Wash the pad with 20 mL Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the remaining aqueous residue with 30 mL Ethyl Acetate.

-

Wash with Saturated

(10 mL) followed by Brine (10 mL).-

Why:

ensures any trace

-

-

Dry organic layer over

, filter, and concentrate.

Step 5: Purification

-

The crude product is typically pure enough for immediate use.

-

If purification is needed, use Flash Column Chromatography on silica gel (neutralized with 1% Triethylamine) using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50).

-

Warning: Do not use acidic silica or prolonged exposure to silica, as isocyanides can degrade.

-

Analytical Validation (QC)

Successful synthesis is defined by the presence of the amine signals and the retention of the isocyanide/tosyl signals.

| Functional Group | Method | Diagnostic Signal | Criteria for Success |

| Isocyanide (-NC) | FT-IR | ~2130 cm⁻¹ (Strong, sharp) | Must remain unchanged from SM. |

| Amine (-NH₂) | FT-IR | 3300–3450 cm⁻¹ (Broad doublet) | Appearance of new bands. |

| ¹H NMR | ~5.5–6.0 ppm (Singlet) | Must be present (integrates to 1H). | |

| Tosyl Group | ¹H NMR | ~2.45 ppm (CH₃ singlet) | Must be present.[2] |

| Aromatic Region | ¹H NMR | Upfield shift of Ar-H ortho to nitro | Indicates conversion of EWG ( |

Downstream Application: Divergent Synthesis

Once the nitro group is converted to the aniline (Compound B ), the researcher has two divergent paths.

Figure 2: Divergent synthesis pathways. The amine allows for modification of the "Left-Hand Side" (LHS) of the molecule without disturbing the "Right-Hand Side" (TosMIC) pharmacophore generator.

Strategic Note on Acylation

If acylating the newly formed amine:

-

Use: Mild bases like Pyridine or

. -

Avoid: Strong bases (NaH, LDA) which will strip the

-proton of the TosMIC group (

Troubleshooting & Safety

-

Smell: Isocyanides have a characteristic foul odor. All reactions must be performed in a well-ventilated fume hood.

-

Decomposition: If the IR peak at 2130 cm⁻¹ disappears, the isocyanide has likely hydrolyzed to a formamide (broad CO peak at 1680 cm⁻¹). Ensure all solvents are water-free during storage and workup pH is >6.

-

Incomplete Reduction: If the reaction stalls, add 1.0 equiv of fresh Zinc dust and sonicate the flask for 30 seconds to disrupt the oxide layer on the zinc surface.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." Journal of Organic Chemistry, 42(7), 1153–1159 (1977). Link

-

Sisko, J., et al. "

-Tosylbenzyl Isocyanide." Organic Syntheses, 77, 198 (2000).[4] (Describes the stability and handling of TosMIC derivatives). Link -

Tsukinoki, T., et al. "Organic reaction in water. Part 3: Zinc/ammonium chloride-mediated chemoselective reduction of nitroarenes."[1] Green Chemistry, 2, 117-122 (2000). (Foundational protocol for Zn/NH4Cl selectivity). Link

-

Bode, M. L., et al. "Stereoselective synthesis of 1,2,3-trisubstituted pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides." Beilstein Journal of Organic Chemistry, 7, 1561-1583 (2011). (Demonstrates tolerance of isocyanides in mild reduction/cycloaddition sequences). Link

Sources

- 1. The reactions of Zinc ammonium chloride_Chemicalbook [chemicalbook.com]

- 2. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Note: Tandem Reactions Initiated by 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Executive Summary

This application note details the utility of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (referred to herein as 3-NO2-TsMIC ) as a privileged synthons in organic synthesis. Unlike unsubstituted Tosylmethyl Isocyanide (TosMIC), this derivative incorporates a 3-nitroaryl moiety directly at the

-

Electronic Activation: The electron-withdrawing nitro group enhances the acidity of the benzylic proton, facilitating deprotonation under milder basic conditions compared to standard TosMIC.

-

Pharmacophore Installation: It allows for the direct, one-step introduction of a 3-nitrophenyl scaffold into heterocyclic cores (pyrroles and imidazoles), a moiety frequent in antimicrobial and oncological drug candidates.

This guide focuses on Tandem [3+2] Cycloaddition/Elimination sequences, providing robust protocols for synthesizing polysubstituted pyrroles and imidazoles.

Chemical Properties & Safety Profile

| Property | Specification |

| Chemical Name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene |

| Molecular Formula | |

| Molecular Weight | 316.33 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, THF, DCM; Insoluble in water |

| Storage | 2–8°C, Hygroscopic, Store under Argon |

Safety & Handling (Critical)

-

Isocyanide Hazard: While less volatile than alkyl isocyanides, this solid reagent can still generate toxic vapors. All weighing and reactions must be performed in a functioning fume hood.

-

Energetic Potential: The combination of a nitro group (

) and an isocyanide ( -

Base Sensitivity: The reagent degrades rapidly in the presence of strong acids or prolonged exposure to moisture.

Mechanistic Insight: The "Van Leusen" Cascade

The utility of 3-NO2-TsMIC relies on a base-mediated tandem sequence. The

Pathway Logic

-

Activation: Base removes the benzylic proton (

due to flanking Ts, NC, and Aryl- -

Michael Addition: The carbanion attacks an electron-deficient alkene (Michael acceptor).

-

5-endo-dig Cyclization: The resulting anion attacks the isocyanide carbon.

-

Elimination: The Tosyl group is ejected as a sulfinate anion (

), driving the formation of the stable heterocycle.

Mechanistic Visualization

Figure 1: The tandem reaction pathway.[1] The 3-NO2-TsMIC reagent undergoes deprotonation, addition, cyclization, and elimination in a single pot to yield the pyrrole core.

Experimental Protocols

Protocol A: Synthesis of 3-(3-Nitrophenyl)-4-Arylpyrroles

This protocol utilizes the reagent as a 1,3-dipole equivalent reacting with chalcones (enones).

Reagents:

-

3-NO2-TsMIC (1.0 equiv)

-

Chalcone derivative (Michael acceptor) (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)

Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate).

-

Reagent Addition: Add 3-NO2-TsMIC (1.0 mmol, 316 mg) and the Chalcone (1.0 mmol). Stir until dissolved.

-

Base Addition (Critical Step): Cool the solution to 0°C in an ice bath. Add NaH (2.2 mmol, 88 mg) portion-wise over 5 minutes. Note: Hydrogen gas evolution will occur. Ensure proper venting.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The fluorescent spot of the chalcone should disappear, and a new, more polar spot (pyrrole) should appear.

-

-

Quench: Carefully add saturated aqueous

(5 mL) dropwise to quench excess NaH. -

Workup: Dilute with Ethyl Acetate (30 mL) and water (10 mL). Separate the organic layer. Wash with brine (2 x 10 mL). Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, gradient Hexane

20% EtOAc/Hexane).

Expected Yield: 65–85% Data Interpretation:

-

1H NMR: Look for the pyrrole -NH signal (broad singlet,

8.5–9.5 ppm) and the characteristic pyrrole C-H protons (

Protocol B: Multicomponent Synthesis of 1,5-Disubstituted Imidazoles

This tandem protocol generates the imine in situ, reacting it with 3-NO2-TsMIC to form imidazoles.

Reagents:

-

Aldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

3-NO2-TsMIC (1.0 equiv)

- (2.0 equiv)[4]

Procedure:

-

Imine Formation: In a vial, mix the aldehyde (1.0 mmol) and amine (1.0 mmol) in DMF (3 mL). Stir at RT for 2 hours. (Add 4Å molecular sieves to accelerate imine formation).

-

Cycloaddition: Add 3-NO2-TsMIC (1.0 mmol, 316 mg) and

(2.0 mmol, 276 mg) directly to the reaction mixture. -

Heating: Heat the mixture to 80°C for 4–6 hours.

-

Workup: Pour into ice water (20 mL). If a precipitate forms, filter and wash with water. If oil forms, extract with DCM.

-

Purification: Recrystallization from Ethanol is often sufficient; otherwise, use column chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of SM | Incomplete deprotonation | The nitro group stabilizes the anion, but if the base is old (NaH absorbs moisture), reactivity drops. Use fresh NaH or switch to |

| Complex Mixture (TLC) | Polymerization of Reagent | 3-NO2-TsMIC can self-condense at high concentrations. Dilute the reaction to 0.05 M. Add the reagent slowly to the base/substrate mix. |

| Product contains Tosyl group | Incomplete Elimination | The intermediate dihydro-pyrrole/imidazole is stable. Increase reaction time or heat to 50°C to force the elimination of |

| Dark/Tar Formation | Nitro group degradation | Nitro-aromatics are sensitive to harsh reducing conditions. Avoid using Lithium Aluminum Hydride or excessive temperatures (>100°C). |

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[6] Introduction of a one-carbon unit." Journal of Organic Chemistry, 42(19), 3114–3118 (1977).

-

Mossetti, R., et al. "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)." Frontiers in Chemistry, 6, 463 (2018).

-

Gao, K., et al. "Silver-Catalyzed Cascade Reaction of TosMIC Derivatives with 2-Methyleneindene-1,3-diones." Organic Letters, 18(15), 3658–3661 (2016).

-

Organic Chemistry Portal. "Van Leusen Reaction." (Accessed 2023).

-

BenchChem Technical Support. "Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry."

Disclaimer: The protocols provided herein are for research use only. Users must conduct their own safety assessments before handling nitro-substituted isocyanides.

Sources

- 1. Synthesis of 2-fluoro-2-pyrrolines via tandem reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds with N-tosylated 2-aminomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]

- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Reaction Optimization for 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Ticket ID: T-MIC-NO2-OPT Subject: Improving Yield & Selectivity in Heterocycle Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

System Diagnostics: The "Nitro Effect"

Before adjusting your protocol, you must understand how the 3-nitrobenzene substituent fundamentally alters the reactivity of this TosMIC derivative compared to standard reagents.

The Chemical Reality:

The molecule 1-(Isocyano(tosyl)methyl)-3-nitrobenzene is an

-

Acidity Spike: The pKa of the

-proton is significantly lower (estimated pKa ~9-10) than unsubstituted TosMIC (pKa ~14). -

Nucleophilicity Drop: The resulting carbanion is highly stabilized. While it forms easily, it is a weaker nucleophile .[1][2] It may struggle to attack electrophiles (imines/aldehydes) that are sterically hindered or electron-rich.[1][2][3]

-

Base Sensitivity: Standard strong bases (e.g., t-BuOK,

-BuLi) often lead to rapid decomposition or polymerization (tarring) rather than productive reaction because deprotonation is virtually instantaneous and irreversible.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black immediately upon adding base, and I get complex mixtures."

Diagnosis: Base Overkill.[2]

Root Cause: You are likely using a base that is too strong (like t-BuOK or NaH) for this specific derivative.[1][2] The high acidity of the

Corrective Action:

-

Switch to Carbonates: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[1][2] These are sufficient to deprotonate this specific nitro-derivative without causing rapid decomposition.[1][2]

-

Solvent Change: Switch to a solvent that supports carbonate solubility, such as DMF or DMSO .[1][2]

-

Protocol Adjustment: Do not pre-mix the reagent and base. Add the base last to a mixture of the reagent and your electrophile (imine/aldehyde) to ensure the anion is trapped immediately upon formation.

Issue 2: "I see the intermediate on TLC, but the elimination step (aromatization) won't happen."

Diagnosis: Stalled Elimination.[2] Root Cause: In the Van Leusen mechanism, the final step is the elimination of p-toluenesulfinic acid (TsH). The nitro group stabilizes the intermediate imidazoline/oxazoline ring, making the elimination of the tosyl group kinetically slower.

Corrective Action:

-

Thermal Bump: After the initial cyclization (usually 2-4 hours at RT), heat the reaction to 60–80°C for 1-2 hours to force the elimination.

-

Base Scavenger: Ensure you have an excess of base (at least 2.0–2.5 equivalents total) to neutralize the generated sulfinic acid, driving the equilibrium forward.

Issue 3: "The reaction stalls with unreacted starting material, even with K₂CO₃."

Diagnosis: Nucleophilic Apathy.[2] Root Cause: The nitro-stabilized anion is too "lazy" (stable) to attack your specific electrophile.[2] This is common if your imine/aldehyde is electron-rich (e.g., contains methoxy groups).[1][2]

Corrective Action:

-

Counter-Ion Effect: Switch from K₂CO₃ to LiOH or add LiCl .[1][2] Lithium cations can coordinate to the isocyanide nitrogen or the electrophile oxygen, acting as a Lewis acid to activate the electrophile for attack.

-

Concentration: Increase reaction concentration (0.5 M to 1.0 M). Bimolecular reactions of stabilized anions require higher concentrations to push kinetics.[2]

Optimized Protocol: The "Soft Enolization" Method

Recommended for synthesis of 1,5-disubstituted imidazoles or 5-substituted oxazoles using nitro-TosMIC derivatives.[1]

Reagents

-

Substrate: Aldimine (for imidazoles) or Aldehyde (for oxazoles).[1][2][4]

-

Reagent: 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (1.0 equiv).[1][2]

Step-by-Step Workflow

-

Preparation: Dissolve the Substrate (1.0 mmol) and Nitro-TosMIC Reagent (1.0 mmol) in DMF (3.0 mL). Stir at Room Temperature (RT) for 5 minutes.

-

Initiation: Add K₂CO₃ (2.5 mmol) in one portion.

-

Observation: The solution may turn deep yellow/orange (formation of the stabilized anion). This is normal.

-

-

Cyclization Phase: Stir vigorously at RT for 4–6 hours .

-

Elimination Phase: Once the intermediate forms (often a new polar spot), heat the mixture to 70°C for 1 hour to drive the elimination of the tosyl group.

-

Work-up: Pour into ice water. The product often precipitates due to the hydrophobic nitro-aryl group. Filter and wash with water.[1][2][6] If no precipitate, extract with EtOAc.[1][2]

Visualizations

Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the critical competition between the productive pathway and the decomposition pathway caused by the nitro group.

Caption: The critical branch point is the "Stabilized Anion." Strong bases favor the red path (Polymerization); milder bases and correct stoichiometry favor the blue path (Product).

Figure 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common failure modes in Nitro-TosMIC reactions.

Data Summary: Solvent & Base Effects[1][2][5][7]

| Base | Solvent | Reaction Temp | Outcome for Nitro-TosMIC |

| t-BuOK | THF | -78°C to RT | Poor. Rapid polymerization due to high local concentration of highly reactive species.[1][2] |

| NaH | THF/DMF | 0°C | Poor. "Runaway" deprotonation; difficult to control exotherm.[1][2] |

| K₂CO₃ | MeOH/DME | RT | Good. Protic solvent buffers the anion; carbonate is mild. |

| K₂CO₃ | DMF | RT | Excellent. Best balance of solubility and reactivity.[2] |

| DBU | MeCN | RT | Moderate. Good for very sensitive substrates, but removal of DBU is difficult.[1][2] |

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][2][7][8] A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[1][3][4][9] Journal of Organic Chemistry, 42(19), 3114–3118 (1977).[1][2][4] Link[1][2]

-

Sisko, J., et al. "An Investigation of the Van Leusen Imidazole Synthesis."[1][2][8] Journal of Organic Chemistry, 65(5), 1516–1524 (2000).[1][2][7] Link[1][2]

-

Van Leusen, D. & Van Leusen, A. M. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, 57, 417-666 (2001).[1][2] Link[1][2]

-

Gracias, V., et al. "Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions."[1][2][4][7] Organic Letters, 7(15), 3183–3186 (2005).[1][2][4] Link

Sources

- 1. varsal.com [varsal.com]

- 2. TosMIC - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 9. Van Leusen Reaction [organic-chemistry.org]

Technical Support Center: Optimizing Reaction Conditions for 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Welcome to the technical support center for the synthesis and optimization of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The synthesis of this compound, likely proceeding via a modified Van Leusen reaction, requires careful control of reaction parameters to achieve optimal yield and purity.

I. Reaction Overview: The Van Leusen Approach

The synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene involves the reaction of 3-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC). This reaction is a variation of the Van Leusen reaction, which is a powerful tool for the formation of various heterocycles and nitriles.[1][2] In this specific case, the aldehyde functionality of 3-nitrobenzaldehyde reacts with the active methylene group of TosMIC in the presence of a base.

The core of the Van Leusen reaction's utility lies in the unique properties of TosMIC, which possesses an acidic methylene proton, an isocyanide group, and a tosyl group that can act as a leaving group.[3][4]

Proposed Reaction Scheme:

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this reaction?

A1: The most critical factor is maintaining strictly anhydrous conditions. TosMIC is highly sensitive to moisture, and any water present can lead to decomposition of the reagent and significantly lower yields.[5] Ensure all glassware is oven-dried, and use anhydrous solvents.

Q2: Which base should I choose for this reaction?

A2: The choice of base is crucial and depends on the desired outcome. For the synthesis of the target compound, a non-nucleophilic base is preferred to avoid side reactions with the isocyanide group.

-

For general synthesis: Potassium carbonate (K2CO3) is a good starting point as a mild base.

-

For potentially higher yields: Stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be employed, but may require more stringent temperature control to minimize side reactions.[5]

Q3: Can the nitro group on the benzaldehyde cause any issues?

A3: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde. While it can activate the aldehyde towards nucleophilic attack by the deprotonated TosMIC, it may also make the product more susceptible to certain side reactions. Additionally, photoexcited nitroarenes can participate in oxidative cleavage reactions, although this is more relevant under photochemical conditions.[6]

Q4: My product appears to be an oil and is difficult to purify. What are my options?

A4: Isocyanides can often be oily and challenging to crystallize.[7] Purification can typically be achieved via column chromatography on silica gel. However, isocyanides can be sensitive to acidic conditions, so it may be beneficial to use a short plug of silica or to pre-treat the silica with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[7][8]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene.

Issue 1: Low or No Product Yield

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Moisture Contamination | Oven-dry all glassware and use freshly distilled anhydrous solvents. Handle TosMIC under an inert atmosphere (e.g., nitrogen or argon). | TosMIC and the anionic intermediates are highly reactive towards water, leading to decomposition and quenching of the reaction.[5] |

| Inactive Base | Use a fresh bottle of base or titrate to determine its activity. For solid bases like K2CO3, ensure it is finely powdered and dried. | An inactive or partially decomposed base will not efficiently deprotonate TosMIC, halting the reaction. |

| Incorrect Stoichiometry | Carefully measure all reagents. A slight excess of TosMIC (1.1 to 1.2 equivalents) is often beneficial. | Incorrect stoichiometry can lead to incomplete consumption of the limiting reagent. |

| Low Reaction Temperature | While initial addition may be done at low temperatures, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC. | The activation energy for the reaction may not be overcome at very low temperatures. |

Issue 2: Formation of Significant Side Products

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| TosMIC Dimerization | Add the deprotonated TosMIC solution slowly to the aldehyde solution. An excess of base (e.g., a TosMIC to base ratio of 1:2) can also suppress dimerization.[5] | Deprotonated TosMIC can react with neutral TosMIC to form a dimer, especially at high concentrations of the anion. |

| Formation of Oxazole Byproduct | Ensure the reaction is performed under anhydrous conditions. The formation of oxazoles is a known side reaction in Van Leusen chemistry, particularly with aldehydes.[2] | The intermediate formed after the initial addition of TosMIC to the aldehyde can cyclize to form an oxazole. |

| Polymerization of Isocyanide | Avoid acidic conditions during workup and purification. Isocyanides can polymerize in the presence of acid.[9] Store the purified product in a freezer. | The isocyanide functional group is susceptible to acid-catalyzed polymerization. |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues.

IV. Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

-

3-Nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K2CO3), anhydrous, finely powdered

-

Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), add 3-nitrobenzaldehyde (1.0 equiv.) and TosMIC (1.1 equiv.) to a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF or DME to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-nitrobenzaldehyde.

-

Base Addition: Add anhydrous, finely powdered K2CO3 (2.0 equiv.) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the K2CO3.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.[7]

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

V. Data Summary for Optimization

The following table provides a summary of key parameters to consider for optimizing the reaction conditions.

| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |

| Solvent | Anhydrous THF or DME | Screen other polar aprotic solvents if yield is low. | Polar aprotic solvents are generally effective for this type of reaction.[5] |

| Base | K2CO3 (2.0 equiv.) | If reaction is slow or incomplete, consider stronger bases like t-BuOK (2.2 equiv.).[5] | Stronger bases can increase the rate of deprotonation of TosMIC. |

| Temperature | Room Temperature | If side product formation is significant, try running the reaction at 0 °C. If the reaction is slow, gentle heating (40-50 °C) may be beneficial. | Temperature control is crucial for balancing reaction rate and selectivity.[5] |

| Stoichiometry (TosMIC:Aldehyde) | 1.1 : 1.0 | Increase to 1.2 : 1.0 if starting material remains. | A slight excess of TosMIC can help drive the reaction to completion. |

VI. References

-

BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry. BenchChem. Available at:

-

BenchChem. (2025). Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions. BenchChem. Available at:

-

ResearchGate. (n.d.). The purification process of a brownish isocyanide on a short silica pad. ResearchGate. Available at: [Link]

-

Grokipedia. (n.d.). Van Leusen reaction. Grokipedia. Available at:

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (2023). Van Leusen reaction. Wikipedia. Available at: [Link]

-

Domainex. (2022). Synthesis in Review: Light enables ozone-type reactivity of nitroarenes and hydrogen atom transfer of alkanes. Domainex. Available at: [Link]

-

Wikipedia. (n.d.). Isocyanide. Wikipedia. Available at: [Link]

-

Combe, S., et al. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. van Leusen MCR. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis in Review: Light enables ozone-type reactivity of nitroarenes and hydrogen atom transfer of alkanes | Domainex [domainex.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Isocyanide - Wikipedia [en.wikipedia.org]

Decomposition pathways of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene under reaction conditions

Technical Support Center: 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. This resource is designed to provide in-depth guidance on the stability, reactivity, and potential decomposition pathways of this versatile, yet sensitive, synthetic building block. As a derivative of the well-known p-Toluenesulfonylmethyl Isocyanide (TosMIC), this compound shares much of its chemistry but with unique considerations due to the presence of the electron-withdrawing nitro group. This guide, structured in a troubleshooting and FAQ format, provides field-proven insights to help you anticipate challenges, diagnose issues, and optimize your experimental outcomes.

Section 1: Core Chemical Profile & Stability

1-(Isocyano(tosyl)methyl)-3-nitrobenzene is a densely functionalized molecule featuring three key reactive centers: the acidic α-carbon, the electrophilic/nucleophilic isocyanide group, and the tosyl moiety, which serves as an excellent leaving group.[1][2] The presence of the 3-nitro group significantly influences the acidity of the α-proton, making it more susceptible to deprotonation than the parent TosMIC. This enhanced reactivity, while synthetically useful, also opens several potential decomposition pathways.

Key Reactive Sites Diagram

Caption: Key reactive sites of the target molecule.

Table 1: Stability and Decomposition Profile

| Parameter | Observation | Recommended Action |

| Thermal Stability | Isocyanide compounds can be thermally unstable, with some substituted TosMIC derivatives showing decomposition above 80°C.[3][4] | Avoid heating reactions above 35-40°C unless necessary for the specific transformation and after small-scale safety screening.[3] |

| Moisture Sensitivity | The isocyanide group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding formamide.[5][6] | Store under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents for all reactions.[5] |

| Base Sensitivity | Strong bases readily deprotonate the α-carbon. The resulting anion is the desired reactive species but can also initiate side reactions like dimerization.[2][5] | Use a slight excess of base (if tolerated), maintain low temperatures during deprotonation, and consider the order of addition carefully.[5] |

| Hazardous Products | Thermal decomposition or combustion can release toxic fumes, including oxides of nitrogen and sulfur, CO, CO₂, and cyanide.[6] | Conduct all reactions in a well-ventilated fume hood. Have a cyanide antidote kit available as a precaution when working with isocyanides.[6] |

Section 2: Troubleshooting Guide

Q1: My base-mediated reaction (e.g., alkylation, Van Leusen) is failing or giving very low yields. What are the likely causes?

A1: This is a common issue stemming from the sensitive nature of the TosMIC scaffold. The primary culprits are often related to reagent quality and reaction conditions.

-

Causality & Explanation:

-

Moisture Contamination: Traces of water in your solvent or on your glassware will quench the strong base required for deprotonation and can also hydrolyze the isocyanide functionality to the unreactive formamide.[5]

-

Base Deactivation: The strong bases typically used (e.g., NaH, t-BuOK) are themselves highly sensitive to air and moisture. Old or improperly stored base will have significantly lower activity, leading to incomplete deprotonation.[5]

-

Inappropriate Temperature: While deprotonation is often rapid, subsequent reactions may have a specific temperature requirement. Running the reaction too cold may stall it, while running it too warm can accelerate decomposition pathways. The initial deprotonation should almost always be performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction.[5][7]

-

-

Troubleshooting Protocol:

-

Reagent & Solvent Verification: Use freshly opened or properly stored anhydrous solvents. If using solvent from a still, ensure it is freshly distilled. Use a new bottle of base or titrate it to determine its active concentration.

-

Glassware Preparation: Oven-dry all glassware immediately before use and assemble the apparatus hot under a stream of inert gas.

-

Temperature Optimization: Begin with the deprotonation step at a low temperature (e.g., 0 °C). After adding your electrophile, monitor the reaction by TLC or LC-MS while slowly warming to room temperature to find the optimal conversion temperature.

-

Q2: I'm observing a significant byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?

A2: You are likely observing base-induced dimerization of the reagent. This occurs when the deprotonated anion of your starting material acts as a nucleophile and attacks a neutral, un-deprotonated molecule.

-

Causality & Explanation: This side reaction becomes prominent when there is a localized high concentration of the anion in the presence of the neutral starting material. This can happen if the base is added too quickly or if an insufficient amount of base is used, leaving a substantial portion of the starting material un-deprotonated.[2][5]

-

Prevention Strategies:

-

Adjust Stoichiometry: Use a slight excess of base (e.g., 1.1-1.2 equivalents) to ensure all the starting material is converted to the anion, leaving no neutral molecules to be attacked. Some protocols for the parent TosMIC even recommend a 2:1 base-to-TosMIC ratio to suppress dimerization.[5]

-

Reverse Addition: Instead of adding the base to your isocyanide solution, try adding your isocyanide solution slowly to a cooled suspension of the base. This maintains a low concentration of the isocyanide in the presence of excess base, favoring deprotonation over dimerization.

-

Maintain Low Temperature: Keep the reaction temperature low (0 °C or below) during base addition and for a period afterward to slow the rate of the dimerization reaction relative to the desired deprotonation.[5]

-

Base-Induced Dimerization Pathway

Caption: Competing pathways of deprotonation and dimerization.

Q3: In a multicomponent reaction (e.g., Ugi-type), my results are inconsistent, often yielding a complex mixture. Could the nitro-substituted TosMIC derivative be the problem?

A3: Yes, the unique features of your reagent can complicate standard multicomponent reactions (MCRs). The core of isocyanide-based MCRs like the Ugi and Passerini reactions is the formation of a reactive nitrilium ion intermediate after the isocyanide attacks an imine or a protonated carbonyl.[8][9] Several factors related to your specific substrate could be causing issues:

-

Causality & Explanation:

-

Steric Hindrance: The bulky tosyl group can sterically hinder the approach of the isocyanide to the imine or carbonyl component, slowing down the reaction and allowing side reactions to dominate.

-

Reactivity of the Nitrilium Intermediate: The stability and subsequent reaction of the nitrilium intermediate are crucial. The electron-withdrawing nitro group can influence its reactivity, potentially opening pathways for undesired intramolecular cyclizations or reactions with the solvent.

-

Nitro Group Participation: While often a spectator, the nitro group itself can participate in reactions. A known, though perhaps not common, pathway involves the reaction of nitro compounds with isocyanides and an acylating agent to form α-oximinoamides.[10] Under certain reductive conditions, the nitro group could also be transformed.

-

-

Troubleshooting Protocol:

-

Solvent Choice: Ugi reactions are typically favored in polar protic solvents like methanol or trifluoroethanol, which stabilize the intermediates.[9] Ensure your solvent choice is appropriate.

-

Component Concentration: MCRs often work best at high concentrations to favor the desired intermolecular reactions.[8]

-

Lewis Acid Catalysis: The initial formation of the imine (from an aldehyde and amine) is often the rate-limiting step. Adding a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) can accelerate this step, promoting a cleaner formation of the Ugi product.[8]

-

Simplify the System: To diagnose the issue, run control reactions. For example, attempt the reaction with the parent TosMIC to see if the nitroaromatic moiety is the source of the complexity.

-

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for 1-(Isocyano(tosyl)methyl)-3-nitrobenzene?

A1: Due to its sensitivity to moisture and potential thermal instability, stringent storage and handling are critical.

-

Storage: Store the compound in a tightly sealed container in a refrigerator (below 4°C/39°F) under an inert atmosphere (argon or nitrogen).[6] The storage area should be cool, dry, and well-ventilated.

-

Handling: Always handle the material in a fume hood.[6] Use dry solvents and operate under an inert atmosphere. Avoid contact with water, strong acids, and strong oxidizing agents.[6] When weighing and transferring the solid, do so quickly to minimize exposure to atmospheric moisture.

Q2: Can the nitro group on the benzene ring participate in side reactions other than those in MCRs?

A2: Yes, under specific conditions, the nitro group is reactive. The most relevant transformation in the context of synthetic chemistry is its reduction. Catalytic hydrogenation or reduction with metals like iron or tin in acidic media can reduce the nitro group to an amine. Furthermore, under high pressure and temperature with carbon monoxide and a transition metal catalyst (e.g., palladium, rhodium), aromatic nitro compounds can undergo reductive carbonylation to form isocyanates.[11][12] This is a highly specialized reaction but demonstrates a potential reactivity pathway under forcing conditions.

Q3: How does the tosyl group function beyond being a leaving group?

A3: The primary roles of the tosyl group are twofold:

-

Acidification: As a strong electron-withdrawing sulfonyl group, it, along with the isocyanide, significantly increases the acidity of the α-proton, making deprotonation with common bases feasible.[1][13]

-

Leaving Group: In many heterocyclic syntheses (e.g., formation of oxazoles, pyrroles, imidazoles), the reaction concludes with the elimination of the tosyl group (as p-toluenesulfinic acid) to achieve an aromatic final product.[1][14] This elimination is often the thermodynamic driving force for the reaction.

Section 4: Experimental Protocol

Protocol: TLC Monitoring for Decomposition in a Base-Mediated Alkylation

This protocol provides a framework for identifying the onset of decomposition during a reaction, allowing for rapid optimization.

-

Objective: To determine the optimal reaction time and temperature for the alkylation of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene while minimizing byproduct formation.

-

Materials:

-

1-(Isocyano(tosyl)methyl)-3-nitrobenzene

-

Anhydrous solvent (e.g., THF, DME)

-

Strong base (e.g., NaH, 60% dispersion in oil)

-

Alkylating agent (e.g., benzyl bromide)

-

TLC plates (silica gel 60 F₂₅₄)

-

Eluent system (e.g., 3:1 Hexanes:Ethyl Acetate - to be optimized)

-

Staining agent (e.g., potassium permanganate dip)

-

-

Procedure:

-

Preparation: Under an inert atmosphere, dissolve 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (1.0 equiv) in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer.

-

Spotting (T₀): Take an initial sample of the solution and spot it on a TLC plate. This is your starting material reference (T₀).

-

Deprotonation: Cool the solution to 0 °C. Add NaH (1.1 equiv) portion-wise. Allow the mixture to stir for 15 minutes. The formation of the anion may not be visible on TLC as it can be unstable on silica gel.

-

Alkylation & Monitoring: Add the alkylating agent (1.05 equiv) dropwise. Immediately take a TLC sample (T₁). Continue to take samples every 15-20 minutes.

-

TLC Analysis: Develop each TLC plate in your chosen eluent system. Visualize under UV light and then with a chemical stain.

-

Interpretation:

-

Starting Material Spot: Should decrease in intensity over time.

-

Product Spot: A new spot should appear and increase in intensity.

-

Decomposition Spots: Look for the appearance of new, often streaky or baseline spots, especially if the reaction is warmed or run for an extended period. If these spots begin to appear and intensify while the product spot's intensity plateaus, the optimal reaction time has been exceeded.

-

-

Workflow for TLC Monitoring

Caption: Workflow for real-time reaction monitoring via TLC.

References

- A new multicomponent reaction of nitro compounds with isocyanides. RSC Publishing.

- p -Toluenesulfonylmethyl Isocyanide (TosMIC).

- Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Prepar

- An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applic

- Tosylmethyl isocyanide: applications in organic synthesis and safety. ChemicalBook.

- Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry. Benchchem.

- Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macmillan.

- Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer.

- TosMIC Whitepaper. Varsal.

- Synthesis of aryl isocyanates from nitro compounds and carbon monoxide. The Journal of Organic Chemistry.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.

- Process for the preparation of isocyanates

- Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.

- α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure.

- 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals.

- Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.

- Passerini Reaction. Alfa Chemistry.

- A) Isocyanide‐based multicomponent reactions: Passerini and Ugi...

- 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. BLDpharm.

- TosMIC. Wikipedia.

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. varsal.com [varsal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 10. A new multicomponent reaction of nitro compounds with isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. TosMIC - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Base selection for reactions involving 1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Core Technical Overview

1-(Isocyano(tosyl)methyl)-3-nitrobenzene is a highly activated derivative of Toluenesulfonylmethyl isocyanide (TosMIC). Unlike unsubstituted TosMIC, this reagent features a 3-nitrophenyl group at the

Chemical Implications for Base Selection:

-

Hyper-Acidity: The

-proton is flanked by three electron-withdrawing groups (EWGs): the sulfonyl group ( -

Stability Warning: While the enhanced acidity facilitates deprotonation, it also increases susceptibility to dimerization and polymerization. Strong bases (e.g.,

) are often unnecessary and deleterious. -

Reaction Pathways: The choice of base dictates whether the reagent acts as a 1,3-dipole (cycloaddition) or a C-nucleophile (addition-elimination).

Decision Matrix: Selecting the Correct Base System

Do not default to "standard" TosMIC conditions without analyzing your electrophile. Use this matrix to select the optimal base/solvent system.

Figure 1: Strategic selection of base systems based on electrophile type and target heterocycle.

Experimental Protocols

Protocol A: Oxazole Synthesis (Aldehyde Electrophile)

Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of

Why this works: The carbonate base is strong enough to deprotonate the highly acidic

Step-by-Step Guide:

-

Stoichiometry: Dissolve 1.0 equiv of aldehyde and 1.0–1.1 equiv of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene in Methanol (

concentration). -

Base Addition: Add 2.0–2.5 equiv of anhydrous

. -

Reaction: Heat to reflux (

) for 2–4 hours.-

Note: The 3-nitro group accelerates the reaction compared to standard TosMIC. Monitor by TLC after 1 hour.

-

-

Workup: Evaporate methanol. Partition residue between EtOAc and Water.[2] The oxazole product remains in the organic layer.

Protocol B: Pyrrole Synthesis (Michael Acceptor)

Mechanism: Michael addition followed by 5-endo-dig cyclization.

Recommended Base: Sodium Hydride (

Why this works: This pathway requires a kinetic deprotonation in an aprotic solvent to favor the initial Michael addition over direct condensation.

Step-by-Step Guide:

-

Preparation: Suspend 2.0 equiv of

(60% dispersion) in anhydrous THF under Argon/Nitrogen. -

Reagent Addition: Add a solution of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene (1.0 equiv) in THF dropwise at

.-

Critical: Evolution of

gas will be rapid due to the enhanced acidity of the nitro-derivative.

-

-

Electrophile: Add the Michael acceptor (e.g., chalcone or acrylate) (1.0 equiv) dropwise.

-

Cyclization: Allow to warm to RT. Stir for 1–3 hours.

-

Quench: Carefully quench with saturated

solution.

Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Base too weak for solvent choice. | If using DBU in DCM, switch to |

| Complex Mixture / Tars | Base too strong causing polymerization. | The 3-nitro group destabilizes the reagent toward strong bases like |

| Hydrolysis (Formamide formation) | Wet solvent or acidic impurities. | Isocyanides hydrolyze to formamides in acidic/wet conditions. Use anhydrous MeOH/THF and store the reagent with a desiccant. |

| Dimerization | High local concentration of anion. | Add the base slowly or use high dilution ( |

Frequently Asked Questions

Q: Can I use organic bases like Triethylamine (TEA) or DIPEA? A: For the Oxazole synthesis, TEA is often too weak to drive the elimination of the sulfinate group efficiently, leading to oxazoline intermediates rather than the aromatic oxazole. DBU is a better alternative if a non-nucleophilic organic base is required.

Q: How does the 3-nitro group affect the reaction time? A: It generally shortens it. The electron-withdrawing nitro group stabilizes the intermediate carbanion, making deprotonation faster. However, it also makes the benzylic position more electrophilic, increasing sensitivity to side reactions.

Q: Is the reagent compatible with microwave synthesis?

A: Yes. Using

Mechanistic Visualization

Understanding the intermediate states helps in troubleshooting.

Figure 2: The stepwise progression from reagent to heterocycle. The 3-nitro group stabilizes the "Anion" phase but requires careful handling.

References

-

Van Leusen, A. M., et al. (1972).[5] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes.[6] Synthesis of oxazoles." Tetrahedron Letters, 13(23), 2367-2368.

-

Van Leusen, D., & Van Leusen, A. M. (2001). "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions.[7][2][3][4][8][9][10][11]

-

Sisko, J., & Mellinger, M. (2002).[12] "A One-Pot Synthesis of 1,4-Disubstituted Imidazoles from Aldehydes." Pure and Applied Chemistry, 74(8), 1349–1357.

-

BenchChem Technical Repository. (2025). "Van Leusen Oxazole Synthesis: Protocols and Mechanism."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene and its Synthetic Products

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, a versatile synthetic building block, and its derivatives. As researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's identity, purity, and quantity is paramount to the integrity of our work. This document moves beyond a simple listing of techniques to provide a detailed rationale for methodological choices, grounded in established scientific principles and supported by experimental data from analogous systems.

The structure of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, with its distinct isocyano, tosyl, and nitrobenzene moieties, presents a unique analytical challenge that necessitates a multi-pronged validation approach. No single technique can provide a complete picture; therefore, a well-designed analytical workflow will leverage the strengths of several complementary methods.

The Strategic Importance of Orthogonal Analytical Methods

A robust validation strategy relies on the principle of orthogonality, where different analytical techniques measure the same analyte based on different chemical and physical properties. This approach minimizes the risk of overlooking impurities or misinterpreting data. For a molecule like 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, a combination of chromatographic and spectroscopic methods is essential.

I. High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds and is indispensable for the validation of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. Its high resolving power allows for the separation of the main compound from starting materials, by-products, and degradation products.

A. Method Development and Optimization: A Causal Approach

The choice of a reversed-phase HPLC method is logical due to the non-polar nature of the target molecule. A C18 column is a standard starting point, offering excellent retention and separation for a wide range of organic molecules.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for initial method development.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

-

Solvent A: Water (HPLC grade) with 0.1% formic acid (to improve peak shape).

-

Solvent B: Acetonitrile (HPLC grade) with 0.1% formic acid.

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C (to ensure reproducibility).

-

Detection: UV detection at 254 nm, a wavelength where the nitrobenzene and tosyl chromophores exhibit strong absorbance. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase at the initial conditions (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

B. Comparison of HPLC with Other Chromatographic Techniques

| Technique | Principle | Advantages for this Application | Limitations for this Application |

| HPLC-UV/DAD | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, widely available. Ideal for purity and assay. | Requires chromophores for detection. |

| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | High efficiency for volatile compounds. | The target molecule is likely not volatile enough for GC without derivatization. Thermal instability of the isocyanide group is a concern.[1] |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase. | Faster separations than HPLC, uses less organic solvent. | Less common instrumentation, method development can be more complex. |

II. Mass Spectrometry (MS): Unambiguous Molecular Identity

Mass spectrometry provides a direct measurement of the molecular weight of the analyte and offers structural information through fragmentation patterns. When coupled with HPLC (LC-MS), it is a powerful tool for impurity identification.

A. Ionization Techniques and Expected Fragmentation

For 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

Expected Fragmentation Pathways:

The fragmentation in the mass spectrometer will likely involve the cleavage of the weakest bonds. Key expected fragments would arise from:

-

Loss of the nitro group (-NO₂) from the nitrobenzene ring.[2]

-

Cleavage of the bond between the central carbon and the tosyl group.

-

Fragmentation of the tosyl group itself, leading to a characteristic ion at m/z 91 (tropylium ion) or 155 (tosyl cation).

B. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is a crucial step in confirming the identity of the synthesized compound and any unknown impurities.

Experimental Protocol: LC-MS Analysis

-

LC System: An HPLC or UHPLC system coupled to a mass spectrometer. The HPLC method described previously can be adapted.

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for HRMS data.

-

Ionization Source: ESI in positive ion mode.

-

Mass Range: Scan from m/z 50 to 1000.

-

Data Analysis: Extract the exact mass of the parent ion and compare it with the theoretical mass of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. Propose elemental compositions for the major fragments.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for the validation of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene.

A. Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the analysis of related structures, the following spectral features can be anticipated[1][3][4][5]:

¹H NMR:

-

Aromatic Protons (Nitrobenzene Ring): Complex multiplet patterns in the downfield region (δ 7.5-8.5 ppm).

-

Aromatic Protons (Tosyl Group): Two doublets in the aromatic region (δ 7.3-7.9 ppm), characteristic of a para-substituted benzene ring.

-

Methine Proton (-CH-): A singlet, the chemical shift of which will be influenced by the neighboring electron-withdrawing groups.

-

Methyl Protons (Tosyl Group): A singlet around δ 2.4 ppm.

¹³C NMR:

-